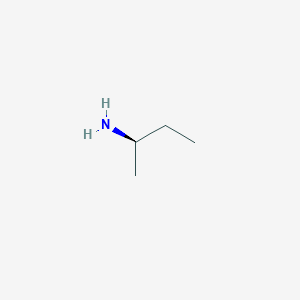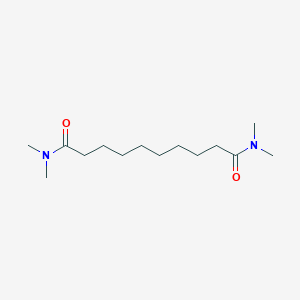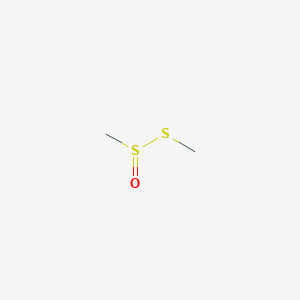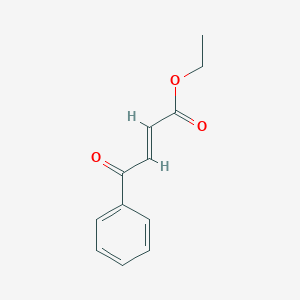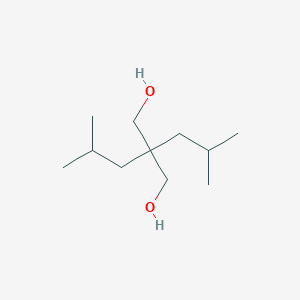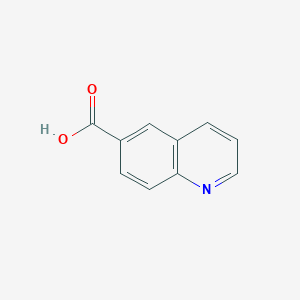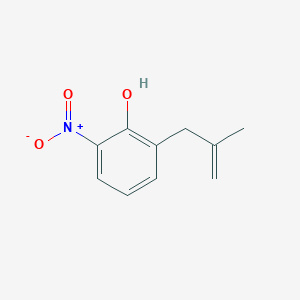
2-(2-Methylallyl)-6-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylallyl)-6-nitrophenol is a chemical compound that belongs to the family of nitrophenols. It is also known as o-Cymen-5-ol, and it is widely used in various fields, including the pharmaceutical industry, cosmetics, and agriculture. This compound has gained significant attention due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-(2-Methylallyl)-6-nitrophenol is not well understood. However, it has been suggested that its antimicrobial activity is due to its ability to disrupt the cell membrane of microorganisms. It has also been proposed that its antioxidant activity is due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Effets Biochimiques Et Physiologiques
2-(2-Methylallyl)-6-nitrophenol has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and yeasts. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to have antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-Methylallyl)-6-nitrophenol in lab experiments is its wide range of applications. It can be used in various fields, including the pharmaceutical industry, cosmetics, and agriculture. Another advantage is its relatively low toxicity, which makes it a safer alternative to other chemicals. However, one of the limitations of using this compound is its high cost, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2-(2-Methylallyl)-6-nitrophenol. One of the directions is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Another direction is to study its potential as a natural preservative in the food industry. Finally, further research could be conducted to explore its potential as a pesticide in agriculture.
Conclusion:
In conclusion, 2-(2-Methylallyl)-6-nitrophenol is a chemical compound that has gained significant attention due to its unique properties and potential applications. It is widely used in various fields, including the pharmaceutical industry, cosmetics, and agriculture. Its antimicrobial, antifungal, anti-inflammatory, and antioxidant properties make it a promising candidate for the development of new drugs. Further research is needed to explore its potential in various applications, including as a natural preservative in the food industry and as a pesticide in agriculture.
Méthodes De Synthèse
The synthesis of 2-(2-Methylallyl)-6-nitrophenol can be carried out through various methods. One of the most common methods is the reaction between o-Cresol and Nitric acid in the presence of sulfuric acid. The reaction produces a mixture of nitrophenols, including 2-(2-Methylallyl)-6-nitrophenol, which can be separated through fractional distillation.
Applications De Recherche Scientifique
2-(2-Methylallyl)-6-nitrophenol has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to possess antimicrobial, antifungal, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. It has also been shown to have antioxidant properties, which could be useful in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Propriétés
Numéro CAS |
13414-58-9 |
|---|---|
Nom du produit |
2-(2-Methylallyl)-6-nitrophenol |
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.2 g/mol |
Nom IUPAC |
2-(2-methylprop-2-enyl)-6-nitrophenol |
InChI |
InChI=1S/C10H11NO3/c1-7(2)6-8-4-3-5-9(10(8)12)11(13)14/h3-5,12H,1,6H2,2H3 |
Clé InChI |
MBISKJZSPFHJSO-UHFFFAOYSA-N |
SMILES |
CC(=C)CC1=C(C(=CC=C1)[N+](=O)[O-])O |
SMILES canonique |
CC(=C)CC1=C(C(=CC=C1)[N+](=O)[O-])O |
Autres numéros CAS |
13414-58-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




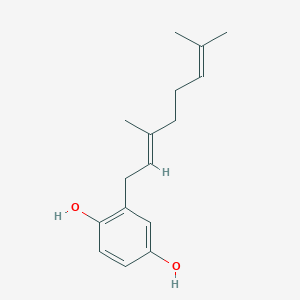
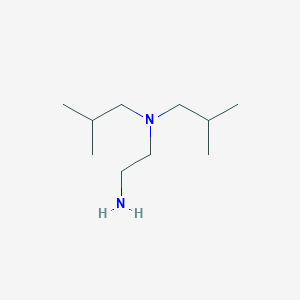
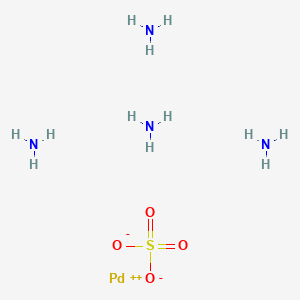

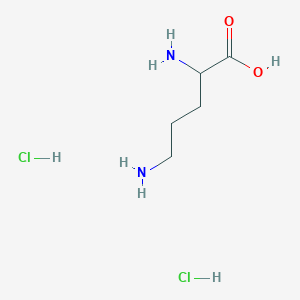
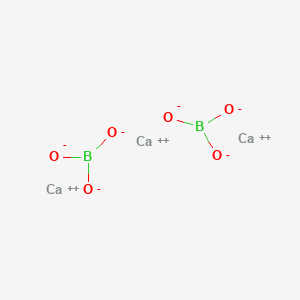
![2-[(2-Aminoethyl)thio]benzoic acid hydrochloride](/img/structure/B82407.png)
